Tetraethylammonium bicarbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

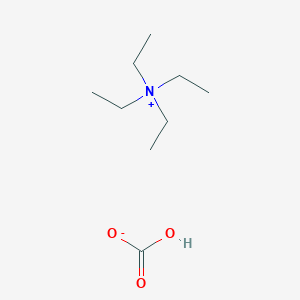

hydrogen carbonate;tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBMPLUQNSSFHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473089 | |

| Record name | Tetraethylammonium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-61-0 | |

| Record name | Tetraethylammonium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium bicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraethylammonium Bicarbonate for Researchers, Scientists, and Drug Development Professionals

Introduction: Tetraethylammonium (B1195904) bicarbonate ((C₂H₅)₄N⁺HCO₃⁻), a quaternary ammonium (B1175870) salt, has emerged as a versatile and valuable reagent in various scientific and industrial applications. Its unique properties as a phase-transfer catalyst, a mild base, and a precipitating agent make it a compelling choice for researchers in organic synthesis, materials science, and radiochemistry. This technical guide provides a comprehensive overview of tetraethylammonium bicarbonate, including its chemical and physical properties, detailed experimental protocols for its key applications, and a discussion of its mechanism of action.

Core Properties of this compound

This compound is a white to light brown crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO₃ | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2][3] |

| CAS Number | 17351-61-0 | [1][2][3] |

| Appearance | White to light brown powder | [1] |

| Solubility | Soluble in water. | [4] |

| Synonyms | Tetraethylammonium hydrogen carbonate | [1][3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Hazard and Precautionary Statements:

| GHS Classification | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

When handling this compound, it is essential to use appropriate personal protective equipment, including:

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate.

Key Applications and Experimental Protocols

This compound finds utility in several key areas of chemical research and development.

Synthesis of Carbamate (B1207046) Esters

This compound serves as a convenient and efficient reagent for the synthesis of carbamate esters from amines. This method provides a milder alternative to traditional routes that often employ hazardous reagents like phosgene.

Experimental Protocol: General Procedure for Carbamate Synthesis

This protocol is adapted from the procedure described by Inesi, A.; Mucciante, V.; Rossi, L. in J. Org. Chem. 1998, 63, 4, 1337–1338.[5]

Materials:

-

Amine

-

This compound

-

Alkyl halide

-

Dry N,N-Dimethylformamide (DMF)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve the amine (1 equivalent) and this compound (2 equivalents) in dry DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for the time specified for the particular substrate (typically a few hours).

-

Upon completion of the reaction (monitored by TLC), pour the mixture into a separatory funnel containing dichloromethane and brine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to afford the desired carbamate.

Logical Workflow for Carbamate Synthesis:

Caption: General workflow for the synthesis of carbamate esters using this compound.

Preparation of Cu/ZnO Catalysts

This compound is utilized as a precipitating agent in the co-precipitation method for synthesizing Cu/ZnO catalysts, which are important in industrial processes like methanol (B129727) synthesis.[6] The use of this compound can lead to catalysts with desirable properties, such as a high specific copper surface area.

Experimental Protocol: Co-precipitation of Cu/ZnO Catalyst Precursor

This protocol is based on the methodology described by Jeong, C., et al. in Applied Catalysis A: General 2017, 541, 35-41.

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

Deionized water

Procedure:

-

Prepare an aqueous solution of copper and zinc nitrates with the desired molar ratio.

-

Prepare a separate aqueous solution of this compound.

-

Heat both solutions to a specific temperature (e.g., 60-80 °C).

-

Simultaneously add the metal nitrate solution and the this compound solution dropwise to a stirred vessel containing deionized water, maintaining a constant pH.

-

After the addition is complete, age the resulting slurry with stirring for a defined period (e.g., 1-2 hours) at the same temperature.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

-

Dry the resulting filter cake, for example, in an oven at 100-120 °C overnight.

-

The dried precursor is then ready for calcination and reduction to obtain the active Cu/ZnO catalyst.

Experimental Workflow for Catalyst Preparation:

Caption: Workflow for the preparation of Cu/ZnO catalyst precursor using this compound.

Phase-Transfer Agent in [¹⁸F]Radiofluorination

This compound has been successfully employed as a phase-transfer agent for the production of [¹⁸F]fluoroarenes, offering an alternative to the conventional Kryptofix® 222/K₂CO₃ system.[7][8] This application is particularly relevant in the field of positron emission tomography (PET) radiotracer synthesis.

Mechanism of Phase-Transfer Catalysis:

In this context, the tetraethylammonium cation (Et₄N⁺) acts as the phase-transfer catalyst. It forms an ion pair with the [¹⁸F]fluoride anion in the aqueous phase. The lipophilic nature of the tetraethylammonium cation allows this ion pair to be transported into the organic phase where the radiofluorination reaction with the precursor molecule occurs.

Signaling Pathway for Phase-Transfer Catalysis:

Caption: Mechanism of this compound as a phase-transfer catalyst in [¹⁸F]radiofluorination.

Experimental Protocol: Production of [¹⁸F]Fluoroarenes

This protocol is a generalized procedure based on the work of Reed, C. D., et al. in the Journal of Fluorine Chemistry 2012, 143, 231–237.[7][8]

Materials:

-

[¹⁸F]Fluoride in [¹⁸O]water

-

Anion exchange cartridge

-

This compound solution in acetonitrile (B52724)/water

-

Aromatic precursor (e.g., diaryliodonium salt, nitroarene) in a suitable organic solvent (e.g., acetonitrile, DMSO)

-

Reaction vessel (e.g., microreactor or vial)

Procedure:

-

Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]fluoride.

-

Elute the [¹⁸F]fluoride from the cartridge using a solution of this compound in a mixture of acetonitrile and water.

-

Transfer the eluted [¹⁸F]fluoride/tetraethylammonium bicarbonate solution to the reaction vessel.

-

Add the solution of the aromatic precursor in an organic solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature for a specified time to effect the nucleophilic aromatic substitution.

-

After the reaction, the crude product is purified, typically using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to isolate the [¹⁸F]fluoroarene.

Conclusion

This compound is a multifaceted reagent with significant utility for researchers and professionals in drug development and other scientific fields. Its applications in organic synthesis, catalyst preparation, and radiochemistry are well-established, offering mild and efficient alternatives to traditional methods. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of this compound in laboratory settings. As with any chemical reagent, adherence to proper safety protocols is paramount. The continued exploration of this compound's properties and applications is likely to unveil further innovations in chemical and pharmaceutical research.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C9H21NO3 | CID 11805541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 95.0 T 17351-61-0 [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. advion.com [advion.com]

- 8. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

tetraethylammonium bicarbonate synthesis at lab scale

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Tetraethylammonium (B1195904) Bicarbonate

For researchers, scientists, and drug development professionals, the synthesis of high-purity tetraethylammonium bicarbonate (TEAB) is a critical procedure for various applications, including its use as a volatile buffer in chromatography, a phase-transfer catalyst, and a reagent in organic synthesis. This guide provides a comprehensive overview of the laboratory-scale synthesis of TEAB, focusing on a widely used and reliable method.

Core Synthesis Pathway

The most common laboratory-scale synthesis of this compound involves the direct carbonation of an aqueous solution of tetraethylammonium hydroxide (B78521) (TEAOH) with high-purity carbon dioxide. The reaction is a straightforward acid-base neutralization where the carbonic acid, formed in situ from carbon dioxide and water, reacts with the tetraethylammonium hydroxide to yield the desired bicarbonate salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the laboratory-scale synthesis of this compound.

| Parameter | Value | Notes |

| Starting Materials | ||

| Tetraethylammonium Hydroxide (TEAOH) Conc. | 5-25 wt% in water | The initial concentration can be adjusted based on the desired final concentration of the product. |

| Carbon Dioxide (CO₂) Purity | ≥99.5% | High purity is essential to prevent contamination of the final product.[1] |

| Reaction Conditions | ||

| Reaction Temperature | Ambient (controlled with an ice bath if necessary) | The reaction is exothermic; cooling may be required for large-scale preparations. |

| Final pH | 7.0 - 8.0 | Careful monitoring is crucial to prevent the formation of tetraethylammonium carbonate.[1] |

| Purification & Isolation | ||

| Concentration Temperature | 65°C | Under reduced pressure (1-5 torr).[1] |

| Crystallization Temperature | 4°C | Controlled cooling over 12-24 hours for high-purity product.[1] |

| Product Specifications | ||

| Purity (Standard) | ≥95.0% | Purity of the product obtained after initial workup.[1] |

| Purity (After Crystallization) | >98.0% | Recrystallization from acetonitrile (B52724) significantly improves purity.[1] |

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound, including a standard procedure and an optional high-purity crystallization step.

Materials and Equipment:

-

Aqueous solution of tetraethylammonium hydroxide (5-25 wt%)

-

High-purity carbon dioxide gas cylinder with a regulator and a gas dispersion tube

-

Reaction vessel (e.g., a three-necked round-bottom flask)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Filtration apparatus

-

Acetonitrile

-

Crystallization dish

-

Ice bath

Standard Synthesis Procedure:

-

Reaction Setup: Place the aqueous solution of tetraethylammonium hydroxide into the reaction vessel equipped with a magnetic stir bar. If a larger scale synthesis is being performed, place the vessel in an ice bath to manage the exothermic nature of the reaction.

-

Carbonation: Immerse the gas dispersion tube into the solution and begin bubbling high-purity carbon dioxide through the stirred solution at a moderate rate.

-

pH Monitoring: Continuously monitor the pH of the reaction mixture. The initial pH of the tetraethylammonium hydroxide solution will be high (>12)[1]. Continue the addition of carbon dioxide until the pH of the solution stabilizes within the range of 7.0 to 8.0[1]. This indicates the complete conversion of the hydroxide to the bicarbonate. Avoid over-carbonation, as this can lead to the formation of tetraethylammonium carbonate.

-

Concentration: Once the desired pH is reached, transfer the reaction mixture to a round-bottom flask and concentrate the solution using a rotary evaporator. The water bath should be maintained at 65°C, and a reduced pressure of 1-5 torr should be applied to efficiently remove the water[1].

-

Initial Purification: To the concentrated residue, add acetonitrile and stir to dissolve the this compound. Filter the resulting solution to remove any insoluble impurities[1]. The filtrate contains the desired product and can be used directly for many applications.

Optional High-Purity Crystallization:

-

Further Concentration: Take the acetonitrile filtrate from the previous step and concentrate it further under reduced pressure.

-

Crystallization: Transfer the concentrated solution to a crystallization dish and cool it to 4°C in a refrigerator or a cold room. Allow the solution to stand for 12-24 hours to facilitate the formation of crystals[1].

-

Isolation: Collect the crystalline this compound by filtration and wash with a small amount of cold acetonitrile.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The resulting product will have a purity of >98.0%[1].

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: Chemical synthesis of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure for the laboratory-scale synthesis of this compound.

Caption: Lab-scale synthesis workflow for TEAB.

References

An In-depth Technical Guide to the Core Mechanism of Action of Tetraethylammonium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) (TEA) is a quaternary ammonium (B1175870) cation that has been extensively studied as a non-selective blocker of potassium (K+) channels.[1] While frequently used in its chloride or bromide salt forms, tetraethylammonium bicarbonate offers a unique combination of ion channel modulation and pH buffering capacity. In aqueous solutions, it dissociates into the tetraethylammonium (TEA) cation and the bicarbonate (HCO₃⁻) anion. The primary pharmacological activity of this compound is attributed to the TEA cation, which acts as a pore blocker of various potassium channels. The bicarbonate anion, a key component of the physiological buffering system, can influence intracellular and extracellular pH and participate in cellular signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the distinct roles of its constituent ions, quantitative data on its efficacy, detailed experimental protocols, and visualization of the involved signaling pathways.

The Dual Mechanism of Action: A Tale of Two Ions

The biological effects of this compound are a composite of the actions of the tetraethylammonium cation and the bicarbonate anion.

The Tetraethylammonium Cation: A Non-Selective Potassium Channel Blocker

The TEA cation is a well-characterized antagonist of a broad spectrum of potassium channels, including voltage-gated (Kv) and calcium-activated (KCa) potassium channels.[2][3] Its primary mechanism of action is the physical occlusion of the ion conduction pore of these channels.[4] By binding within the pore, TEA prevents the efflux of K+ ions, which is crucial for repolarizing the cell membrane after an action potential. This blockade leads to a prolongation of the action potential duration and an increase in cell excitability. The sensitivity of different potassium channels to TEA varies, depending on the specific amino acid residues lining the pore region.[5]

The blockade of potassium channels by the TEA cation has profound effects on cellular physiology:

-

Modulation of Neuronal Excitability: In neurons, the inhibition of K+ channels by TEA leads to a broadening of the action potential, which can enhance neurotransmitter release.

-

Cardiovascular Effects: In cardiac myocytes, blocking K+ channels prolongs the cardiac action potential and the refractory period, which can have antiarrhythmic or proarrhythmic effects depending on the context.

-

Smooth Muscle Contraction: In smooth muscle cells, TEA-induced depolarization can lead to the opening of voltage-gated calcium channels, resulting in muscle contraction.

-

Inhibition of Cell Proliferation: Potassium channels are implicated in the regulation of the cell cycle. By blocking these channels, TEA can arrest the cell cycle, leading to an inhibition of cell proliferation in various cell types, including cancer cells.

-

Induction of Apoptosis: Prolonged depolarization and alteration of intracellular ion homeostasis due to K+ channel blockade can trigger programmed cell death, or apoptosis.

The Bicarbonate Anion: A Key Player in Cellular Signaling and pH Regulation

The bicarbonate anion is a vital component of the body's primary pH buffering system.[6] Beyond its buffering role, bicarbonate is increasingly recognized as a signaling molecule. It is a key substrate for soluble adenylyl cyclase (sAC), an enzyme that produces the second messenger cyclic AMP (cAMP).[7][8] The activation of sAC by bicarbonate links cellular metabolism (which produces CO₂) to cAMP-mediated signaling pathways. These pathways can influence a wide range of cellular processes, including gene expression, metabolism, and ion channel function. In the context of this compound, the bicarbonate anion can therefore modulate the cellular environment and signaling landscape upon which the TEA cation acts.

Quantitative Data on Tetraethylammonium Efficacy

The inhibitory potency of the tetraethylammonium cation varies significantly among different types of potassium channels. This differential sensitivity is often exploited by researchers to pharmacologically dissect the contribution of specific K+ channel subtypes to physiological processes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a compound in inhibiting a particular biological or biochemical function.

| Channel Subtype | Cell Type/Expression System | IC₅₀ (mM) | Reference |

| Voltage-Gated Potassium Channels (Kv) | |||

| Kv1.1 (RCK1) | Xenopus oocytes | ~1.0 (internal) | [9] |

| Kv1.2 (RCK2) | Xenopus oocytes | ~0.4 (internal) | [9] |

| Kv1.3 | Human T lymphocytes | Apparent KD of 12 (external) | [10] |

| Kv1.5 (r-NGK2) | Xenopus oocytes | >30 (internal) | [9] |

| Kv2.1 | Rat brain | ~5 (external), ~0.2 (internal) | [11] |

| KCNQ1 | CHO cells | 5.0 | [5] |

| KCNQ2 | CHO cells | 0.3 | [5] |

| KCNQ3 | CHO cells | >30 | [5] |

| KCNQ4 | CHO cells | 3.0 | [5] |

| KCNQ2 + KCNQ3 | CHO cells | 3.8 | [5] |

| Calcium-Activated Potassium Channels (KCa) | |||

| BK (Maxi-K) | Aplysia neurons | Apparent KD of 0.4 (external) | [12] |

| Other Potassium Channels | |||

| Delayed Rectifier | Frog skeletal muscle | Dissociation constant of 8.0 | [13] |

| Kx channels | Rod photoreceptors | K₀.₅ = 5.6 |

Signaling Pathways Modulated by this compound

The dual nature of this compound allows it to influence multiple signaling pathways. The TEA cation primarily impacts pathways downstream of ion channel activity and membrane potential changes, while the bicarbonate anion directly engages with the cAMP signaling cascade.

Signaling Pathways Affected by the Tetraethylammonium Cation

The primary effect of the TEA cation is the blockade of potassium channels, leading to membrane depolarization. This event can trigger a cascade of intracellular signals, ultimately affecting cell fate decisions such as proliferation and apoptosis.

Caption: Signaling cascade initiated by the tetraethylammonium cation.

Bicarbonate-Mediated Signaling Pathway

The bicarbonate anion acts as a signaling molecule by directly activating soluble adenylyl cyclase (sAC), leading to the production of cyclic AMP (cAMP). This pathway is independent of the effects of the TEA cation.

Caption: Bicarbonate-activated cAMP signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the mechanism of action of this compound. Below are representative protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of the effect of tetraethylammonium on potassium channels.

Objective: To record potassium currents in the presence and absence of tetraethylammonium to determine its inhibitory effect.

Materials:

-

Cell culture of interest (e.g., HEK293 cells expressing a specific K+ channel subtype, or primary neurons).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Tetraethylammonium chloride or bicarbonate stock solution.

Procedure:

-

Prepare cells for recording by plating them on coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Place the coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit potassium currents (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).

-

Record baseline potassium currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of tetraethylammonium.

-

Record potassium currents in the presence of tetraethylammonium.

-

Wash out the tetraethylammonium by perfusing with the control external solution and record recovery currents.

-

Analyze the data to determine the percentage of current inhibition and, if multiple concentrations are used, calculate the IC₅₀.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of a cell line.

Materials:

-

Cell line of interest.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Objective: To determine if this compound induces apoptosis by measuring caspase-3 activity.

Materials:

-

Cell line of interest.

-

Cell culture plates.

-

This compound stock solution.

-

Lysis buffer.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

-

Microplate reader (spectrophotometer or fluorometer).

Procedure:

-

Seed cells in culture plates and treat with this compound for the desired time.

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Quantify the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C, protected from light if using a fluorescent substrate.

-

Measure the absorbance or fluorescence at the appropriate wavelength at several time points.

-

Calculate the caspase-3 activity and normalize it to the protein concentration.

Conclusion

This compound is a multifaceted research tool whose mechanism of action is a result of the combined effects of its constituent ions. The tetraethylammonium cation acts as a non-selective blocker of potassium channels, leading to significant alterations in cellular excitability, proliferation, and survival. The bicarbonate anion, in addition to its buffering capacity, functions as a signaling molecule that can modulate cellular processes through the activation of the sAC-cAMP pathway. A thorough understanding of this dual mechanism is essential for the design and interpretation of experiments utilizing this compound. The quantitative data on TEA's efficacy, coupled with detailed experimental protocols and a clear visualization of the involved signaling pathways, provides a solid foundation for researchers, scientists, and drug development professionals to effectively leverage this compound in their studies of ion channel function and cellular signaling.

References

- 1. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmrxiv.de [pharmrxiv.de]

- 3. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]

- 4. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential tetraethylammonium sensitivity of KCNQ1-4 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Regulatory Signals and Components in the Modulation of Bicarbonate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of tetraethylammonium on potassium currents in a molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of the tetraethylammonium ion on the delayed currents of frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetraethylammonium Bicarbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) bicarbonate (TEAB) is a quaternary ammonium (B1175870) salt with a multifaceted role in modern chemical and biochemical research. Its utility as a phase-transfer catalyst, a precipitating agent in catalyst synthesis, and a critical reagent in proteomics sample preparation underscores its importance in diverse scientific fields. This document provides an in-depth overview of the core properties of tetraethylammonium bicarbonate, detailed experimental protocols for its key applications, and visual representations of associated workflows and mechanisms.

Core Properties and Data

This compound is a white solid readily soluble in polar solvents. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 191.27 g/mol | [1] |

| Molecular Formula | C₉H₂₁NO₃ | [1] |

| CAS Number | 17351-61-0 | [1] |

| Synonyms | Tetraethylammonium hydrogen carbonate | [1] |

| Appearance | White solid | |

| Solubility | Soluble in water | |

| SMILES | CC--INVALID-LINK--(CC)CC.OC([O-])=O | [1] |

| InChI | 1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | [1] |

Synthesis

A general method for the synthesis of this compound involves the reaction of tetraethylammonium hydroxide (B78521) with carbon dioxide.

General Synthesis Protocol

-

A solution of tetraethylammonium hydroxide in a suitable solvent (e.g., water or methanol) is prepared in a reaction vessel.

-

Carbon dioxide gas is bubbled through the solution with stirring.

-

The reaction is monitored, typically by measuring the pH of the solution. The introduction of carbon dioxide is continued until the pH approaches a neutral or slightly basic value, indicating the formation of the bicarbonate salt.

-

The resulting solution of this compound can be used directly or the solvent can be removed under reduced pressure to isolate the solid product.

Key Applications and Experimental Protocols

This compound has found significant applications in organic synthesis, materials science, and proteomics.

Phase-Transfer Catalysis in [¹⁸F]Radiofluorination

This compound serves as an efficient phase-transfer catalyst for the introduction of the [¹⁸F]fluoride ion into organic molecules, a crucial step in the synthesis of radiotracers for Positron Emission Tomography (PET).[2][3][4] It offers an alternative to the traditional Kryptofix K222/K₂CO₃ system and can help prevent blockages in microreactors.[1][3]

This protocol is adapted from a non-anhydrous method for nucleophilic ¹⁸F-fluorination.[2]

-

[¹⁸F]Fluoride Trapping: An aqueous solution of [¹⁸F]fluoride is passed through an anion-exchange cartridge (e.g., QMA or MP-1) to trap the [¹⁸F]F⁻.

-

Elution: The [¹⁸F]F⁻ is eluted from the cartridge with a solution of this compound in a mixture of an organic solvent (e.g., acetonitrile) and water.

-

Reaction: The eluate containing the [¹⁸F]F⁻-TEAB complex is added to a solution of the precursor molecule (e.g., a tosylate- or nitro-substituted precursor) in an aprotic solvent.

-

Heating: The reaction mixture is heated to promote the nucleophilic aromatic or aliphatic substitution.

-

Purification: The crude reaction mixture is purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate the final [¹⁸F]-labeled product.

References

- 1. This compound = 95.0 T 17351-61-0 [sigmaaldrich.com]

- 2. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

Tetraethylammonium Bicarbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility of Tetraethylammonium (B1195904) Bicarbonate

Tetraethylammonium bicarbonate is generally considered to be soluble in polar organic solvents and is miscible with water. This solubility is attributed to the ionic nature of the salt, which allows for favorable interactions with polar solvent molecules.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity (Dielectric Constant at 20°C) | Qualitative Solubility |

| Methanol (CH₃OH) | 33.0 | Soluble |

| Ethanol (C₂H₅OH) | 24.5 | Soluble |

| Acetonitrile (CH₃CN) | 37.5 | Soluble |

| Dimethylformamide (DMF) | 36.7 | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | Soluble |

| Acetone ((CH₃)₂CO) | 20.7 | Likely Soluble |

| Dichloromethane (CH₂Cl₂) | 9.1 | Sparingly Soluble to Insoluble |

| Toluene (C₇H₈) | 2.4 | Insoluble |

| Hexane (C₆H₁₄) | 1.9 | Insoluble |

Note: The qualitative solubility assessments are based on general principles of "like dissolves like" for ionic compounds and inferences from its use in various published chemical reactions. Experimental verification is recommended for specific applications.

Experimental Protocol for Determining Solubility

The following is a general gravimetric method for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (0.2 µm pore size)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, being cautious not to disturb the solid at the bottom.

-

Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a gentle temperature, e.g., 40-50 °C, is recommended). Alternatively, the solvent can be removed under a stream of inert gas or in a desiccator.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried residue.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Applications and Signaling Pathways

This compound is utilized in several key areas of research and development due to its unique properties.

Phase-Transfer Catalysis

As a phase-transfer catalyst, TEAB facilitates the transfer of anions from an aqueous or solid phase into an organic phase, where they can react with organic substrates. The tetraethylammonium cation is lipophilic and can form an ion pair with the anion, which is then soluble in the organic solvent.

Tetraethylammonium Bicarbonate: A Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tetraethylammonium (B1195904) bicarbonate. The following sections detail the hazards, necessary precautions, and emergency response protocols to ensure the safe use of this compound in a laboratory setting. All quantitative data has been summarized into tables for clarity and ease of comparison. Detailed procedural workflows for emergency situations are also provided.

Hazard Identification and Classification

Tetraethylammonium bicarbonate is classified as a hazardous substance. It is harmful if swallowed and causes serious eye, skin, and respiratory system irritation.[1][2][3] It is also considered toxic to aquatic organisms.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

Signal Word: Warning[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C9H21NO3 |

| Molecular Weight | 191.27 g/mol [4] |

| Appearance | Solid |

| Flash Point | Not applicable |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this chemical.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield should be worn when there is a splash hazard.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) tested to a relevant standard (e.g., EN 374, US F739).[1] Disposable nitrile gloves are the minimum requirement and should be removed immediately after contact with the chemical.[5] A lab coat or other protective clothing is required. |

| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] A NIOSH-approved dust mask (type N95) is also indicated. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Appropriate exhaust ventilation should be provided where dust is formed.[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Wash hands thoroughly with soap and water after handling.[1][3]

-

Keep containers securely sealed when not in use.[1]

-

Avoid physical damage to containers.[1]

Storage:

-

Keep containers tightly closed.[2]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][3]

Emergency Procedures

First Aid Measures

The following table summarizes the appropriate first aid response for different routes of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] Do NOT induce vomiting without medical advice.[3] |

Spill Response Protocol

In the event of a spill, follow the detailed workflow below.

References

Tetraethylammonium Bicarbonate: A Technical Safety and Handling Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the material safety data for Tetraethylammonium (B1195904) Bicarbonate (CAS: 17351-61-0). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, procedural workflows, and hazard visualization.

Chemical Identification and Physical Properties

Tetraethylammonium bicarbonate, also known as tetraethylammonium hydrogen carbonate, is a quaternary ammonium (B1175870) salt.[1] It is typically supplied as a white to light brown powder.[2] While it is known to be miscible with water, specific quantitative data for several physical properties are not consistently available in published safety data sheets.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Synonyms | Tetraethylammonium hydrogen carbonate | [3][4] |

| CAS Number | 17351-61-0 | [3] |

| Molecular Formula | C₉H₂₁NO₃ | [5] |

| Molecular Weight | 191.27 g/mol | [5] |

| Appearance | White to light brown powder | [2] |

| Solubility in Water | Miscible / Mixes with water | [3] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3][6] |

| Density | Data not available | N/A |

| Vapor Pressure | Data not available | [6] |

| Flash Point | Not applicable | [1] |

| Autoignition Temp. | Data not available | [3] |

Hazard Identification and Toxicology

This compound is considered a hazardous substance.[3] The primary hazards are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[3] Long-term exposure may lead to cumulative health effects.[3] It is also classified as toxic to aquatic organisms.[3]

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity(Single Exposure) | H335 | May cause respiratory irritation | |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |

Table 3: Toxicological Data

| Parameter | Value | Details | Source(s) |

| Acute Oral Toxicity | No specific LD50 data available. | Animal experiments suggest ingestion of less than 150g may be harmful or fatal. | [3] |

| Acute Dermal Toxicity | No specific LD50 data available. | Causes skin inflammation and can be absorbed through cuts or abrasions, potentially causing systemic injury. | [3][4] |

| Acute Inhalation Toxicity | No specific LC50 data available. | Dust may cause respiratory irritation. High concentrations can lead to lung damage. | [3] |

| Carcinogenicity | Not classified as a carcinogen. | No component is identified as a carcinogen by IARC. | [6] |

| Occupational Exposure Limits | Not established. | No OSHA PEL or ACGIH TLV values are available. | [4][6] |

Below is a visualization of the material's hazard ratings based on the Chemwatch system, which provides a quick reference for assessing risks related to flammability, toxicity, body contact, and reactivity.

Standard Laboratory Protocols for Safe Use

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary procedures for risk mitigation, personal protection, and emergency response.

Risk Assessment and Handling

A thorough risk assessment should be conducted before any new experimental procedure involving this substance.

-

Evaluate Procedure: Identify steps where dust generation or personal contact may occur.

-

Assess Quantities: Use the minimum quantity of material required for the experiment.

-

Control Measures: Ensure engineering controls (fume hood, ventilated area) are operational.[6]

-

Emergency Plan: Confirm location of eyewash stations, safety showers, and spill kits.

Handling Protocol:

-

Avoid all personal contact, including the inhalation of dust.[3]

-

Use in a well-ventilated area, preferably a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[6]

-

Do not eat, drink, or smoke in the handling area.[3]

-

Wash hands thoroughly with soap and water after handling.[3]

-

Keep containers securely sealed when not in use.[3]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound.

Table 4: Required Personal Protective Equipment

| Body Area | Protection | Standard/Specification | Source(s) |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. | NIOSH (US) or EN 166 (EU) approved. | [6] |

| Skin/Hands | Chemically resistant, impervious gloves. | EN 374 (EU) or US F739 compliant. | [3][6] |

| Body | Protective laboratory coat. Launder work clothes separately. | Impervious clothing should be selected based on the concentration and amount of substance handled. | [3][6] |

| Respiratory | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher levels, use an approved OV/AG/P99 (US) or ABEK-P2 (EU) respirator. | NIOSH (US) or CEN (EU) approved. | [6] |

Storage and Disposal

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. The material is hygroscopic and should be stored under an inert gas.[6] Store away from incompatible materials such as strong oxidizing agents and foodstuffs.[3]

-

Disposal: Dispose of waste material by offering it to a licensed disposal company. The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Dispose of containers as unused product. Do not allow the product to enter drains or waterways.[3]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. The following workflows outline the required response protocols.

First Aid Workflow

The diagram below illustrates the decision-making process for providing first aid after an exposure.

Chemical Spill Response Protocol

The response to a chemical spill depends on its scale. The workflow below provides guidance for both minor and major spills.

References

An In-depth Technical Guide to the Thermal Stability of Tetraethylammonium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tetraethylammonium (B1195904) bicarbonate. The information is compiled from publicly available literature and is intended to be a valuable resource for professionals working with this compound.

Introduction

Tetraethylammonium bicarbonate, with the chemical formula (C₂H₅)₄N⁺HCO₃⁻, is a quaternary ammonium (B1175870) salt. It finds applications in various chemical syntheses, including as a phase-transfer catalyst and a reagent in the preparation of carbamates. Understanding its thermal stability is crucial for its safe handling, storage, and application in thermally sensitive processes.

Thermal Decomposition Profile

The proposed decomposition pathway involves two primary stages:

-

Decomposition of the Bicarbonate Anion: The initial step is the decomposition of the bicarbonate anion (HCO₃⁻) to produce carbon dioxide (CO₂) and water (H₂O).

-

Hofmann Elimination of the Tetraethylammonium Cation: Following the initial decomposition, the tetraethylammonium cation ((C₂H₅)₄N⁺) undergoes Hofmann elimination. This reaction results in the formation of triethylamine (B128534) ((C₂H₅)₃N) and ethylene (B1197577) (C₂H₄).

Quantitative Thermal Analysis Data

Direct TGA and DSC data for this compound is sparse in the public domain. The following table summarizes the available qualitative information and provides data for a related compound, tetraethylammonium bromide, for comparative purposes.

| Parameter | This compound | Tetraethylammonium Bromide (for comparison) |

| Decomposition Onset Temperature (°C) | > 200 (qualitative) | ~285 (decomposes) |

| Decomposition Products | Triethylamine, Ethylene, Carbon Dioxide, Water | Triethylamine, Ethyl bromide |

| Analytical Technique | Inferred from related compounds | TGA/DSC |

Note: The data for this compound is based on qualitative descriptions in the literature. The data for tetraethylammonium bromide is provided as a reference for the thermal stability of a related tetraethylammonium salt.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass and to quantify the mass loss at different temperatures.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve (the temperature at which significant mass loss begins).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy of each thermal event.

-

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed two-step thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

This diagram outlines the general workflow for characterizing the thermal stability of a compound like this compound using TGA and DSC.

Conclusion

This compound exhibits moderate thermal stability, decomposing at temperatures generally cited as being above 200°C. The decomposition mechanism is a two-stage process involving the initial breakdown of the bicarbonate anion followed by the Hofmann elimination of the tetraethylammonium cation. For precise and quantitative thermal stability data, experimental determination using TGA and DSC is recommended. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals in designing and interpreting thermal analysis experiments for this compound.

Methodological & Application

Application Notes and Protocols: Tetraethylammonium Bicarbonate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tetraethylammonium (B1195904) bicarbonate (TEAB) as a versatile and efficient phase transfer catalyst (PTC) in various organic syntheses. The protocols detailed below are intended to serve as a practical guide for laboratory applications, offering clear, step-by-step instructions and the necessary quantitative data for reproducibility.

Introduction to Tetraethylammonium Bicarbonate in Phase Transfer Catalysis

This compound is a quaternary ammonium (B1175870) salt that has gained significant traction as a phase transfer catalyst.[1] Its efficacy stems from the ability of the tetraethylammonium cation to form ion pairs with anionic species, facilitating their transfer from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[2][3] This mechanism circumvents the mutual insolubility of reactants, leading to enhanced reaction rates, milder reaction conditions, and often, improved yields and selectivity.[2] TEAB is particularly advantageous due to its commercial availability, relatively low cost, and favorable environmental profile compared to more complex catalytic systems.

Core Applications and Mechanisms

This compound has demonstrated its utility in a range of chemical transformations. Key applications include the synthesis of carbamate (B1207046) esters, the preparation of oxazolidine-2,4-diones, and as a crucial reagent in [¹⁸F]radiofluorination for positron emission tomography (PET) tracer synthesis.[4][5][6] Furthermore, it serves as an effective precipitating agent in the synthesis of heterogeneous catalysts, such as Cu/ZnO for methanol (B129727) synthesis.[1]

The general mechanism of phase transfer catalysis involving TEAB is depicted below. The tetraethylammonium cation (Q⁺) pairs with the reacting anion (Y⁻) from the aqueous or solid phase, forming a lipophilic ion pair (Q⁺Y⁻) that is soluble in the organic phase. This ion pair then reacts with the organic substrate (RX) to yield the desired product (RY) and regenerates the catalyst in its original form (Q⁺X⁻), which can then participate in another catalytic cycle.

Application 1: Synthesis of Carbamate Esters

This compound serves as an efficient and mild reagent for the synthesis of carbamate esters from amines and alkyl halides. This method provides a convenient alternative to the use of hazardous reagents like phosgene.

Experimental Protocol

A general procedure for the synthesis of carbamate esters using TEAB is as follows:

-

To a solution of the primary or secondary amine (1.0 mmol) in a suitable organic solvent (e.g., Dichloromethane, 10 mL), add this compound (1.2 mmol).

-

Stir the resulting suspension vigorously at room temperature.

-

Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for the time indicated in the table below, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired carbamate ester.

Quantitative Data

| Entry | Amine | Alkyl Halide | Time (h) | Yield (%) |

| 1 | Benzylamine | Methyl Iodide | 4 | 92 |

| 2 | Aniline | Ethyl Bromide | 6 | 88 |

| 3 | Piperidine | Benzyl Bromide | 3 | 95 |

| 4 | Diethylamine | n-Butyl Iodide | 8 | 85 |

Data is representative and may vary based on specific substrates and reaction conditions.

Application 2: Synthesis of Oxazolidine-2,4-diones

This compound promotes the carboxylation of secondary carboxamides bearing a leaving group at the α-position, leading to the formation of oxazolidine-2,4-diones, which are important heterocyclic scaffolds in medicinal chemistry.

Experimental Protocol

The following protocol is a general guideline for the synthesis of oxazolidine-2,4-diones:

-

In a round-bottom flask, dissolve the α-halo-N-substituted acetamide (B32628) (1.0 mmol) in an aprotic solvent such as Acetonitrile (B52724) (10 mL).

-

Add this compound (1.5 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for the duration specified in the data table.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure oxazolidine-2,4-dione.

Quantitative Data

| Entry | α-Halo-N-substituted Acetamide | Time (h) | Yield (%) |

| 1 | 2-Bromo-N-phenylacetamide | 5 | 85 |

| 2 | 2-Chloro-N-benzylacetamide | 7 | 82 |

| 3 | 2-Bromo-N-(4-methoxyphenyl)acetamide | 4 | 90 |

| 4 | 2-Bromo-N-methylacetamide | 6 | 78 |

Data is representative and may vary based on specific substrates and reaction conditions.

Application 3: [¹⁸F]Radiofluorination for PET Tracer Synthesis

This compound has emerged as a practical alternative to traditional phase-transfer systems in [¹⁸F]radiofluorinations.[5] It facilitates the elution of [¹⁸F]fluoride from an anion-exchange cartridge and promotes the subsequent nucleophilic fluorination, often obviating the need for azeotropic drying.[7]

Experimental Protocol

A simplified, non-anhydrous protocol for [¹⁸F]radiofluorination is described below:

-

Trap the cyclotron-produced [¹⁸F]fluoride on a pre-conditioned anion-exchange cartridge (e.g., QMA).

-

Elute the [¹⁸F]fluoride from the cartridge with a solution of this compound (e.g., 5-10 mg) in a mixture of acetonitrile and water (e.g., 95:5 v/v, 0.5-1.0 mL) into a reaction vessel.

-

Add a solution of the precursor (e.g., nitro-precursor or iodonium (B1229267) salt, 1-5 mg) in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile, 0.5 mL).

-

Heat the reaction mixture at a specified temperature (see table) for a designated time.

-

Monitor the radiochemical conversion by radio-TLC or radio-HPLC.

-

Upon completion, quench the reaction and purify the [¹⁸F]-labeled product using solid-phase extraction (SPE) or preparative HPLC.

Quantitative Data for [¹⁸F]Fluorination

| Precursor | Temperature (°C) | Time (min) | Radiochemical Yield (%) |

| 4-Nitropyridine-N-oxide | 120 | 10 | > 90 |

| Diaryl(2-thienyl)iodonium salt | 100 | 15 | 85 ± 5 |

| Mesylate-derivatized mannose triflate | 110 | 10 | > 95 |

Radiochemical yields are decay-corrected and can vary based on the specific precursor and reaction setup.

Application 4: Precipitant for Cu/ZnO Catalyst Synthesis

This compound can be employed as a precipitating agent in the co-precipitation method for synthesizing Cu/ZnO catalysts, which are crucial for industrial processes like methanol synthesis.[1] The use of TEAB can lead to catalysts with comparable or even superior activity to those prepared with conventional precipitating agents like sodium bicarbonate, with the advantage of avoiding alkali metal contamination.[1]

Experimental Protocol

A representative procedure for the preparation of a Cu/ZnO catalyst is as follows:

-

Prepare an aqueous solution of copper(II) nitrate (B79036) and zinc nitrate with the desired Cu/Zn molar ratio.

-

Prepare a separate aqueous solution of this compound.

-

Heat both solutions to 60-70°C.

-

Simultaneously add the metal nitrate solution and the TEAB solution to a stirred, heated vessel containing deionized water, maintaining a constant pH (e.g., pH 7.0 ± 0.2) by adjusting the addition rates.

-

Age the resulting precipitate slurry at the same temperature for 1-2 hours with continuous stirring.

-

Filter the precipitate and wash thoroughly with deionized water until the filtrate is free of nitrate ions.

-

Dry the filter cake overnight at 100-120°C.

-

Calcine the dried solid in air at a high temperature (e.g., 300-350°C) for several hours to obtain the mixed oxide catalyst.

Quantitative Data for Catalyst Properties

| Precipitating Agent | Cu Surface Area (m²/g) | Methanol Yield ( g/kg_cat/h ) |

| This compound | 35-45 | 150-180 |

| Sodium Bicarbonate (conventional) | 30-40 | 140-170 |

Data is indicative and depends on the specific preparation and testing conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

- 3. Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tetraethylammonium Bicarbonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetraethylammonium (B1195904) bicarbonate (TEAB) in various organic synthesis reactions. TEAB is a versatile and efficient reagent, acting as a phase-transfer catalyst and a bicarbonate source, facilitating a range of transformations valuable in medicinal chemistry and drug development.

Phase-Transfer Catalysis

Tetraethylammonium bicarbonate is an effective phase-transfer catalyst (PTC) that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The tetraethylammonium cation (Et₄N⁺) is lipophilic and can transport the bicarbonate anion (HCO₃⁻) or other anions from the aqueous phase to the organic phase, where the reaction occurs. This enhances reaction rates, improves yields, and often allows for milder reaction conditions.

Logical Relationship: Phase-Transfer Catalysis Mechanism

Caption: Mechanism of this compound as a Phase-Transfer Catalyst.

Synthesis of Carbamate (B1207046) Esters

This compound provides a convenient method for the synthesis of carbamate esters from amines and alkyl halides. This method avoids the use of hazardous reagents like phosgene. The reaction proceeds through the in situ formation of a tetraethylammonium carbamate intermediate.

Experimental Protocol: Synthesis of Methyl Phenylcarbamate

This protocol is adapted from the work of Inesi, A., et al., published in The Journal of Organic Chemistry (1998).[1]

Reaction Scheme:

Aniline (B41778) + CO₂ (from TEAB) + Methyl Iodide → Methyl phenylcarbamate

Materials:

-

Aniline

-

This compound (TEAB)

-

Methyl iodide

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of aniline (4 mmol) in dry DMF (15 mL), add this compound (8 mmol).

-

Stir the mixture magnetically for 15 minutes while purging with a stream of nitrogen.

-

Add a three-fold molar excess of methyl iodide to the reaction mixture.

-

Continue stirring at room temperature for 2-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a brine solution (10 mL).

-

Extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data: Carbamate Synthesis

| Amine | Alkyl Halide | Reaction Time (h) | Yield (%) |

| Aniline | Methyl Iodide | 2-7 | Good |

| Benzylamine | Methyl Iodide | 2-7 | Good |

| Piperidine | Methyl Iodide | 2-7 | Good |

Note: The original literature should be consulted for specific yield data for different substrates.

Synthesis of Oxazolidine-2,4-diones

This compound promotes the carboxylation of secondary carboxamides bearing a leaving group at the α-position to yield oxazolidine-2,4-diones. This reaction is highly sensitive to anhydrous conditions, and reproducibility may be challenging.[2]

Experimental Protocol: Synthesis of 3-Benzyl-5-phenyloxazolidine-2,4-dione

This protocol is based on the research by Cesa, S., et al., as described in Tetrahedron (1999).[3]

Reaction Scheme:

2-Bromo-N-benzyl-2-phenylacetamide + TEAB → 3-Benzyl-5-phenyloxazolidine-2,4-dione

Materials:

-

2-Bromo-N-benzyl-2-phenylacetamide

-

This compound (TEAB)

-

Acetonitrile (B52724), anhydrous

Procedure:

-

Strictly Anhydrous Conditions: All glassware must be oven-dried, and all solvents and reagents must be rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 2-bromo-N-benzyl-2-phenylacetamide in anhydrous acetonitrile.

-

Add an excess of freshly dried this compound to the solution.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture to remove any solids.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to isolate the desired oxazolidine-2,4-dione.

Quantitative Data: Oxazolidine-2,4-dione Synthesis

| Substrate | Yield (%) |

| 2-Bromo-N-benzyl-2-phenylacetamide | Moderate to Excellent |

| Other α-halo secondary carboxamides | Varies |

Note: Yields are highly dependent on maintaining strictly anhydrous conditions. The original publication should be consulted for detailed results.

Application in [¹⁸F]Radiofluorination

In the field of Positron Emission Tomography (PET) radiochemistry, this compound serves as a valuable alternative to the traditional Kryptofix 222/K₂CO₃ system for the activation and elution of [¹⁸F]fluoride. Its use can prevent the blockages often experienced in microreactors and is compatible with automated radiosynthesis platforms.[4]

Experimental Workflow: Automated Radiosynthesis of [¹⁸F]Fluoroarenes

Caption: General workflow for automated [¹⁸F]radiofluorination using TEAB.

Experimental Protocol: [¹⁸F]Fluorination of a Diaryliodonium Salt Precursor

This is a generalized protocol; specific parameters will vary depending on the precursor and the automated synthesis platform.

Materials:

-

Aqueous [¹⁸F]fluoride

-

This compound (TEAB) solution in acetonitrile/water

-

Diaryliodonium salt precursor

-

Anhydrous organic solvent (e.g., DMSO, DMF)

-

Anion exchange cartridge (e.g., QMA)

Procedure (for an automated synthesizer):

-

[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.

-

Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of TEAB (e.g., 10 µmol) in a mixture of acetonitrile and water.

-

Drying: If required by the specific reaction, perform azeotropic drying by adding anhydrous acetonitrile and evaporating the solvent under a stream of inert gas. Note: One of the advantages of TEAB is that it can sometimes be used in non-anhydrous conditions, simplifying this step.[5]

-

Reaction: Add a solution of the diaryliodonium salt precursor in an anhydrous organic solvent to the reaction vessel containing the activated [¹⁸F]fluoride.

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 5-15 minutes).

-

Purification: After cooling, purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC).

-

Formulation: Collect the product fraction and reformulate it in a physiologically compatible solution for injection.

Quantitative Data: [¹⁸F]Radiofluorination

| Precursor Type | Radiochemical Conversion (RCC) (%) |

| Diaryliodonium Salts | Up to 43% |

| Spirocyclic Iodonium Ylides | Varies |

Note: Radiochemical conversion and final radiochemical yield (RCY) are highly dependent on the specific precursor, reaction conditions, and the efficiency of the automated platform.

Synthesis of Organic Carbonates

While the use of tetraalkylammonium salts in the synthesis of organic carbonates from alcohols and carbon dioxide is known, specific, detailed protocols employing this compound are less commonly reported in the literature compared to its other applications. The general principle involves the activation of CO₂ by the bicarbonate and the alcohol by the tetraethylammonium cation, followed by alkylation.

Further research is recommended to establish optimized and reproducible protocols for the synthesis of organic carbonates using this compound.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions. It is highly recommended to consult the original research articles for detailed information and characterization data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A concise method for fully automated radiosyntheses of [18F]JNJ-46356479 and [18F]FITM via Cu-mediated 18F-fluorination of organoboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound = 95.0 T 17351-61-0 [sigmaaldrich.com]

- 4. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carbamate Ester Synthesis using Tetraethylammonium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle and Advantages

The synthesis of carbamates using tetraethylammonium (B1195904) bicarbonate proceeds via a three-component reaction involving an amine, carbon dioxide (provided by the bicarbonate or an external source), and an alkylating agent. The tetraethylammonium cation is proposed to play a crucial role by increasing the nucleophilicity of the carbamate (B1207046) anion formed in situ, thereby facilitating its subsequent alkylation.

Key Advantages:

-